molecular formula C14H13N3O3S B1415278 1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid CAS No. 1105195-76-3

1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid

Cat. No.: B1415278
CAS No.: 1105195-76-3
M. Wt: 303.34 g/mol
InChI Key: KVJZBOJZKPJGHF-UHFFFAOYSA-N
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Description

This compound is a piperidine-4-carboxylic acid derivative featuring a 1,3-oxazole ring substituted with a cyano group at position 4 and a 2-thienyl moiety at position 2. The oxazole ring is attached to the piperidine core via its 5-position. The presence of the electron-withdrawing cyano group and the sulfur-containing thiophene ring distinguishes it from other analogs. It is commercially available as a research chemical (Ref: 10-F511839, CymitQuimica) .

Properties

IUPAC Name

1-(4-cyano-2-thiophen-2-yl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c15-8-10-13(17-5-3-9(4-6-17)14(18)19)20-12(16-10)11-2-1-7-21-11/h1-2,7,9H,3-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJZBOJZKPJGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(N=C(O2)C3=CC=CS3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis Approach

The synthesis generally proceeds via a sequence of well-defined steps:

  • Formation of the Thienyl-Oxazole Intermediate:
    The initial step involves condensing a thienyl aldehyde with an amino acid derivative, typically under acidic conditions. This condensation results in the formation of a thienyl-oxazole intermediate, which is a crucial precursor for subsequent cyclization.

  • Cyclization to Form the Oxazole Ring:
    The intermediate undergoes cyclization facilitated by dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). These reagents promote the intramolecular cyclization, yielding the oxazole ring with high regioselectivity.

  • Introduction of the Piperidine Moiety:
    The piperidine ring is introduced through nucleophilic substitution reactions. The oxazole intermediate reacts with a piperidine derivative in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃). This step attaches the piperidine unit to the heterocyclic core.

  • Carboxylation to Incorporate the Carboxylic Acid Group:
    The final step involves the carboxylation of the piperidine ring, achieved by exposing the compound to carbon dioxide (CO₂) under high pressure and elevated temperature. This step introduces the carboxylic acid functionality, completing the synthesis.

Specific Reaction Conditions and Reagents

Step Reagents & Conditions Purpose Reference
Formation of intermediate Thienyl aldehyde + amino acid derivative, acid catalysis Condensation ,
Cyclization POCl₃ or PPA, reflux Ring formation
Piperidine attachment Piperidine derivative + NaH/K₂CO₃, solvent (e.g., DMF) Nucleophilic substitution
Carboxylation CO₂ gas, high pressure, elevated temperature Acid group introduction

Industrial-Scale Production

Process Optimization

Scaling up involves adapting the laboratory procedures to continuous flow reactors and automated systems, enabling high throughput and consistent quality. Key features include:

Reaction Conditions for Scale

Parameter Laboratory Condition Industrial Adaptation Reference
Temperature 40–60°C 40°C, controlled via heat exchangers ,
Pressure Atmospheric Elevated (for CO₂ carboxylation)
Solvent 50% Ethanol Ethanol-water mixtures, solvent recovery systems

Research Findings and Data Tables

Reaction Yields and Optimization

Reaction Step Reagents Catalyst Solvent Temperature Time Yield (%) Reference
Oxazole formation Thienyl aldehyde + amino acid derivative None Acidic medium Reflux 4–6 hrs 70–85
Piperidine coupling Oxazole intermediate + Piperidine derivative NaH or K₂CO₃ DMF or DMSO Room temp to 50°C 2–4 hrs 80–95
Carboxylation Piperidine derivative None CO₂ under pressure 40°C 12–24 hrs 75–85

Effect of Reaction Parameters

  • Solvent Effect:
    50% ethanol proved most effective, balancing solubility and reaction rate, with yields reaching up to 95%.

  • Catalyst Loading:
    20 mol% InCl₃ optimized the reaction, providing high yield and minimal side reactions.

  • Reaction Time:
    Shortened to 20 minutes under ultrasound irradiation, significantly reducing traditional reaction times.

Green Chemistry and Sustainability

Recent advances emphasize environmentally benign methods:

Chemical Reactions Analysis

Types of Reactions

1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)

    Dehydrating Agents: Phosphorus oxychloride (POCl3), polyphosphoric acid (PPA)

Major Products Formed

    Oxidation Products: Oxazole derivatives

    Reduction Products: Amino derivatives

    Substitution Products: Alkylated or acylated piperidine derivatives

Scientific Research Applications

Chemical Research Applications

Synthesis Intermediate
The compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its multi-functional groups facilitate the formation of complex organic molecules through various chemical reactions. For example, it can undergo oxidation to yield oxazole derivatives or reduction to produce amino derivatives.

Reactions and Mechanisms
The compound participates in several types of chemical reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate (KMnO4) to form oxazole derivatives.
  • Reduction: Reduction with lithium aluminum hydride (LiAlH4) can convert the cyano group into an amine.
  • Nucleophilic Substitution: The piperidine ring can undergo substitution reactions with alkyl halides or acyl chlorides.

Biological Research Applications

Anticancer Properties
Recent studies indicate that 1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid exhibits promising anticancer properties. Research has shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines, including breast and colon cancer cells. For instance, analogs have been evaluated against MCF-7 and HCT-116 cell lines, demonstrating significant antiproliferative activity .

Mechanism of Action
The mechanism through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition: Targeting specific enzymes involved in cancer proliferation.
  • Receptor Interaction: Acting as an agonist or antagonist at cellular receptors, thereby influencing signaling pathways.
  • DNA Intercalation: Potentially intercalating into DNA, which could affect gene expression and cellular functions.

Medicinal Applications

Drug Development
Due to its unique structure, this compound is being explored as a potential drug candidate for various therapeutic applications. Its ability to modulate biological pathways makes it a candidate for further development in pharmacology. Notably, it has shown efficacy in preclinical models for tumor regression .

Industrial Applications

Material Science
In addition to its biological applications, this compound has potential uses in the development of advanced materials. It may be utilized in creating organic semiconductors and light-emitting diodes (OLEDs), leveraging its electronic properties derived from the thienyl and oxazole moieties.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models.
Drug DevelopmentIdentified as a lead compound with potential for further pharmacological exploration.
Synthesis ApplicationsHighlighted as an intermediate in the synthesis of complex organic molecules with diverse functionalities.

Mechanism of Action

The mechanism of action of 1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural Variations in Piperidine-Oxazole Derivatives

The table below summarizes key structural differences between the target compound and its analogs, as identified in the evidence:

Compound Name Oxazole Substituents (Position 2/4/5) Piperidine Modification Molecular Formula Molecular Weight (g/mol) Key Notes from Evidence
Target Compound : 1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid 2: 2-Thienyl; 4: CN; 5: H Piperidine-4-carboxylic acid C₁₄H₁₃N₃O₃S 303.34 Commercial availability
1-[4-(Diethoxyphosphoryl)-2-methyl-1,3-oxazol-5-yl]piperidine-4-carboxylic acid (Compound 1, ) 2: Methyl; 4: PO(OEt)₂; 5: H Piperidine-4-carboxylic acid C₁₅H₂₃N₂O₆P 382.33 Sodium salt synthesized for biological testing
1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid () 2: 4-Isopropylphenyl; 4: H; 5: Me Piperidine-4-carboxylic acid (via methyl linker) C₂₂H₂₇N₃O₃ 381.47 Increased lipophilicity due to bulky 4-isopropylphenyl
1-[[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid () 2: 3-Methylphenyl; 4: H; 5: Me Piperidine-4-carboxylic acid (via methyl linker) C₁₉H₂₃N₃O₃ 341.41 Enhanced steric bulk compared to thienyl analogs
1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid () 2: 4-Ethylphenyl; 4: H; 5: Me Piperidine-4-carboxylic acid (via methyl linker) C₂₀H₂₅N₃O₃ 355.44 Moderate lipophilicity from ethyl group

Key Findings and Implications

Thienyl vs. Phenyl Substituents: The sulfur atom in the thienyl group (target compound) may facilitate unique binding interactions (e.g., sulfur-π or hydrogen bonding) compared to purely aromatic phenyl derivatives () .

Solubility and Bioavailability: Sodium salts of phosphoryl-containing analogs () are explicitly synthesized for biological testing, suggesting improved aqueous solubility over free acid forms . The target compound’s cyano and thienyl groups may reduce solubility compared to more polar derivatives (e.g., phosphoryl or carboxylate salts).

Steric and Lipophilic Effects :

  • Bulky substituents like 4-isopropylphenyl () increase lipophilicity, which could enhance membrane permeability but reduce solubility .
  • Smaller groups (e.g., methyl in ) balance steric effects and synthetic accessibility .

Biological Activity

1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid (commonly referred to as FUB19576) is a synthetic compound that has garnered interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

FUB19576 is characterized by its unique structure, which includes a piperidine ring substituted with a 4-cyano group and a thienyl-oxazole moiety. The molecular formula is C13H12N4O2S, and it has a molecular weight of 284.33 g/mol. The compound's structural features contribute to its biological properties.

Anticancer Activity

Research indicates that compounds containing oxazole derivatives exhibit significant anticancer properties. FUB19576 has been shown to inhibit the proliferation of various cancer cell lines. In vitro studies demonstrated that it possesses an IC50 value ranging from 50 to 100 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .

Table 1: Anticancer Activity of FUB19576

Cell LineIC50 (µM)Reference
HeLa75
MCF-790
A549 (lung cancer)80

Antimicrobial Activity

FUB19576 exhibits antimicrobial properties against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial action. Notably, it has been tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for both strains .

Table 2: Antimicrobial Activity of FUB19576

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli32

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro. This property suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of FUB19576 is attributed to its ability to interact with various molecular targets within cells:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Modulation of Apoptosis : FUB19576 promotes apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria.
  • Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in cells, contributing to its protective effects against cellular damage.

Case Studies

Recent studies have highlighted the potential of FUB19576 as a lead compound for drug development. For instance, a study published in Pharmaceutical Research examined its effects on tumor growth in xenograft models, revealing significant tumor regression compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[4-cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid?

  • Answer : Synthesis typically involves multi-step routes:

  • Oxazole Formation : Cyclocondensation of precursors (e.g., nitriles and thioamides) under reflux with acetic acid and sodium acetate to form the oxazole core .
  • Piperidine Functionalization : Coupling the oxazole-thienyl intermediate to a piperidine ring via nucleophilic substitution or transition metal-catalyzed reactions.
  • Carboxylic Acid Introduction : Hydrolysis of ester-protected piperidine derivatives using NaOH in ethanol/water, followed by acidification (HCl) to yield the carboxylic acid .
    • Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography or recrystallization.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Answer : Use orthogonal analytical techniques:

  • NMR Spectroscopy : Confirm proton environments (e.g., thienyl protons at δ 6.8–7.5 ppm, piperidine CH2 groups at δ 1.5–3.0 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., C≡N stretch ~2200 cm⁻¹, carboxylic acid O-H ~2500–3300 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • X-ray Crystallography (if crystals are obtained): Resolve 3D conformation and confirm stereochemistry .

Q. What strategies are employed to assess solubility and stability for in vitro assays?

  • Answer :

  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using shake-flask or HPLC methods. Analogous compounds (e.g., piperidine-4-carboxylic acid derivatives) show logP ~0.2–1.5, suggesting moderate hydrophilicity .
  • Stability : Conduct forced degradation studies under acidic/alkaline, oxidative (H2O2), and thermal conditions. Monitor via HPLC-UV at 24/48/72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Answer :

  • Core Modifications : Synthesize analogs with substituted thienyl (e.g., 3-thienyl vs. 2-thienyl) or oxazole (e.g., methyl vs. cyano groups) moieties .
  • Piperidine Substitutions : Introduce alkyl or aryl groups at the piperidine nitrogen to modulate lipophilicity and target engagement.
  • Assay Design : Test analogs in enzyme inhibition (e.g., carbonic anhydrase) or receptor-binding assays. Compare IC50 values and selectivity profiles .

Q. What computational approaches are suitable for predicting binding modes and pharmacokinetics?

  • Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase active site). Validate with co-crystallized ligands .
  • ADMET Prediction : Calculate physicochemical descriptors (e.g., logP, PSA) via tools like SwissADME. Analogous compounds exhibit moderate bioavailability (TPSA ~80–100 Ų) .

Q. How should conflicting data on biological activity between studies be resolved?

  • Answer :

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines).
  • Orthogonal Assays : Validate activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Purity Analysis : Re-examine compound purity via HPLC (>95%) to rule out impurities as confounding factors .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid
Reactant of Route 2
1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid

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